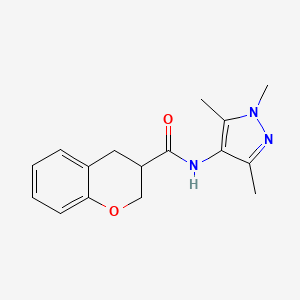
N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide, also known as TPCA-1, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications in various diseases. TPCA-1 belongs to the class of pyrazole derivatives and has been shown to exhibit potent anti-inflammatory and anti-tumor activities.
Mecanismo De Acción
N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide exerts its pharmacological effects by inhibiting the activity of the NF-κB pathway, which is a key regulator of cell survival, proliferation, and inflammation. N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide binds to the active site of the inhibitor of kappa B kinase (IKK) complex, which is responsible for the phosphorylation and degradation of the inhibitor of kappa B (IκB) proteins. By inhibiting the activity of the IKK complex, N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide prevents the phosphorylation and degradation of IκB proteins, which in turn inhibits the translocation of NF-κB to the nucleus and the subsequent transcription of target genes.
Biochemical and Physiological Effects:
N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to exhibit potent anti-inflammatory and anti-tumor activities by inhibiting the activity of the NF-κB pathway. In cancer, N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide induces apoptosis and inhibits tumor growth by blocking the transcription of target genes involved in cell survival and proliferation. In inflammation, N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide inhibits the production of pro-inflammatory cytokines by blocking the activation of the NF-κB pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide in lab experiments include its potent and selective inhibition of the NF-κB pathway, which makes it a valuable tool for studying the role of NF-κB in various biological processes. The limitations of using N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide include its potential off-target effects, which may affect the interpretation of experimental results.
Direcciones Futuras
For the research on N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide include the development of more potent and selective inhibitors of the NF-κB pathway, as well as the investigation of the potential therapeutic applications of N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide in various diseases, including cancer, inflammation, and autoimmune disorders. Additionally, the development of new drug delivery systems for N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide may enhance its therapeutic efficacy and reduce potential side effects.
Métodos De Síntesis
The synthesis of N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide involves the reaction of 1,3,5-trimethylpyrazole with 3,4-dihydro-2H-chromene-3-carboxylic acid chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide in high purity.
Aplicaciones Científicas De Investigación
N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of cell survival, proliferation, and inflammation. Inhibition of the NF-κB pathway by N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines and animal models.
In inflammation, N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), by blocking the activation of the NF-κB pathway. N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to exhibit potent anti-inflammatory activity in various animal models of inflammation, including rheumatoid arthritis and sepsis.
Propiedades
IUPAC Name |
N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-10-15(11(2)19(3)18-10)17-16(20)13-8-12-6-4-5-7-14(12)21-9-13/h4-7,13H,8-9H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGWLTHVTPUHFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

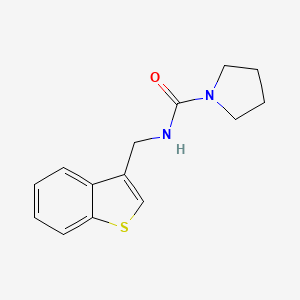

![N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B7565474.png)
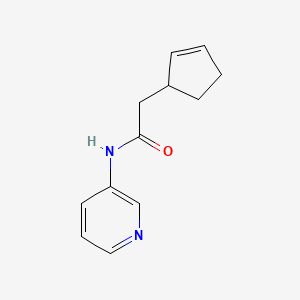
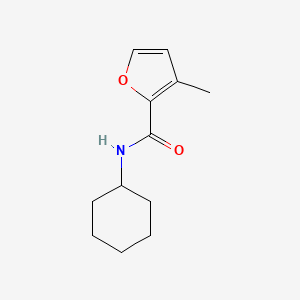

![2-[2-(2,6-difluorophenyl)-2-hydroxyethyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione](/img/structure/B7565499.png)
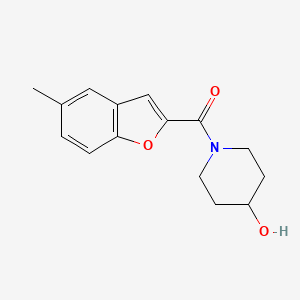

![2-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7565529.png)

![N-[3-(dimethylamino)-3-oxopropyl]-2-methyl-2,3-dihydroindole-1-carboxamide](/img/structure/B7565540.png)
![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpholine-4-carboxamide](/img/structure/B7565554.png)
![4-[1-(2,6-Difluorophenyl)ethyl]piperazin-2-one](/img/structure/B7565558.png)